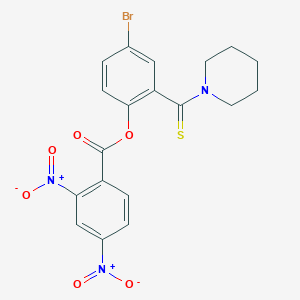
8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its complex structure, which includes a chromenone core substituted with methyl, nitrobenzyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via an etherification reaction, where the chromenone core is reacted with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using reagents like methyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chromenone core may also interact with specific proteins or nucleic acids, modulating their function and activity.
Comparaison Avec Des Composés Similaires
8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Butyl-8-methyl-7-((4-nitrobenzyl)oxy)-2H-chromen-2-one: Similar structure but with a butyl group instead of a phenyl group.
8-Methoxy-8’-methyl-7’-((4-nitrobenzyl)oxy)-2H,2’H-3,4’-bichromene-2,2’-dione: Contains a methoxy group and a bichromene structure.
4-(4-Methoxyphenyl)-8-methyl-7-((4-nitrobenzyl)oxy)-2H-chromen-2-one: Contains a methoxyphenyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C23H17NO5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
8-methyl-7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H17NO5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Clé InChI |
AYWFVJWJIFYFJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11662735.png)
![Methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate (non-preferred name)](/img/structure/B11662748.png)
![N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11662759.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662764.png)
![Diethyl 3-methyl-5-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11662769.png)
![N-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11662782.png)
![N-(4-bromophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662791.png)
![(5Z)-1-(4-ethoxyphenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11662799.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662802.png)

![2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide](/img/structure/B11662817.png)
![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11662821.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
